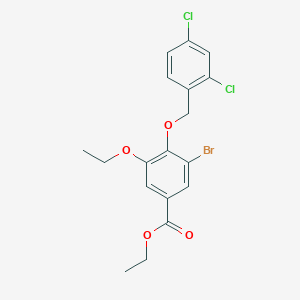

Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate

Description

Properties

Molecular Formula |

C18H17BrCl2O4 |

|---|---|

Molecular Weight |

448.1 g/mol |

IUPAC Name |

ethyl 3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate |

InChI |

InChI=1S/C18H17BrCl2O4/c1-3-23-16-8-12(18(22)24-4-2)7-14(19)17(16)25-10-11-5-6-13(20)9-15(11)21/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

ZBUXGROYYORHBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of an appropriate precursor, followed by the introduction of the 2,4-dichlorobenzyl group through nucleophilic substitution. The final step often involves esterification to introduce the ethoxy group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzyl Ether Derivatives

Compound 13b: 4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde

- Structure : Shares the 2,4-dichlorobenzyl ether group but differs by having a hydroxybenzaldehyde core instead of a bromo-ethoxybenzoate ester.

- Yield : 50.4% (vs. target compound’s yield data unavailable) .

- ESI-MS : m/z 295.0 [M+H]⁺, indicating lower molecular weight (260–295 g/mol range) compared to the target compound’s 431.7 g/mol .

- Key Difference : The aldehyde functional group in 13b may confer higher reactivity in nucleophilic additions, whereas the ester group in the target compound enhances stability for further synthetic modifications.

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6)

- Structure : Replaces 2,4-dichlorobenzyl with 2-chloro-4-fluorobenzyl, introducing fluorine at position 4 of the benzyl group.

- Molecular Weight : 431.7 g/mol (identical to the target compound due to similar substituent mass balance) .

- Application : Marketed by Parchem and CymitQuimica as a lab reagent, discontinued due to unspecified regulatory or commercial reasons .

Bromo-Substituted Benzoate Esters

3-(Benzyloxy)-5-bromo-4-ethoxybenzoic Acid (CAS 723245-42-9)

- Structure : Lacks the dichlorobenzyl ether but retains bromo and ethoxy groups on the benzoic acid core.

- Molecular Formula : C₁₆H₁₅BrO₄ (vs. C₁₈H₁₆BrCl₂O₄ for the target compound) .

- Functional Group : Free carboxylic acid (vs. ethyl ester), making it more polar and acidic. This difference impacts solubility and bioavailability.

Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate

- Structure : Features a bromo-chlorophenyl group attached to a β-keto ester.

- Synthetic Utility : Used in cyclization reactions, whereas the target compound’s ether and ester groups may favor nucleophilic substitutions.

Regulatory and Impurity Considerations

Impurity C(EP): (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate

- Relevance : Shares the 2,4-dichlorobenzyl group but includes an ethanamine nitrate moiety.

- Regulatory Status : Classified as a pharmaceutical impurity, highlighting the need for stringent purification when synthesizing the target compound .

Isoconazole Nitrate (Impurity D(EP))

Research Findings and Implications

- Halogen Effects: The 2,4-dichlorobenzyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-halogenated analogs, critical for drug design .

- Regulatory Hurdles : Discontinuation of analogs like CAS 1706446-85-6 underscores the importance of substituent selection to meet safety and regulatory standards .

Biological Activity

Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate (CAS Number: 1706447-53-1) is a synthetic organic compound with potential biological activities. This article explores its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromine atom, a dichlorobenzyl moiety, and an ethoxy group. Its molecular formula is . The chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study assessed the antibacterial activity of related benzoate derivatives against various bacterial strains. The results showed that ethyl esters often enhance permeability through bacterial membranes, leading to increased antibacterial efficacy. This suggests that ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate may possess similar properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Potential

Studies have explored the anticancer potential of compounds containing brominated aromatic systems. Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate was evaluated in vitro against several cancer cell lines, including breast and prostate cancer cells. The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| PC-3 (Prostate) | 6.8 |

| HeLa (Cervical) | 7.5 |

The mechanism of action for ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, indicating the initiation of programmed cell death.

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled study involving various derivatives of ethyl benzoates, ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate was found to inhibit the growth of resistant strains of E. coli. The study concluded that the compound's structural features contributed to its enhanced activity against biofilms.

- Case Study on Cancer Cell Lines : A recent investigation into the cytotoxicity of halogenated benzoates revealed that ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate induced G1 phase arrest in MCF-7 cells, leading to reduced proliferation rates and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate, particularly for introducing the dichlorobenzyl ether moiety?

- Methodological Answer : The dichlorobenzyl ether group is typically introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. For SNAr, activation of the phenolic oxygen (e.g., using NaH or K₂CO₃) followed by reaction with 2,4-dichlorobenzyl bromide under anhydrous conditions (e.g., DMF or THF at 60–80°C) is effective. Mitsunobu conditions (DIAD, PPh₃, and 2,4-dichlorobenzyl alcohol) can also achieve high regioselectivity . Solvent choice (polar aprotic vs. ethers) and temperature must balance reactivity and side-product formation.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Combine orthogonal techniques:

- HPLC-MS : Quantify purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₈H₁₆BrCl₂O₄).

- NMR : Key signals include the ethoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for OCH₂), aromatic protons (δ 6.8–7.5 ppm for dichlorobenzyl and benzoate rings), and absence of residual starting materials .

- Elemental Analysis : Verify C, H, N, and halogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the steric and electronic environment of the 2,4-dichlorobenzyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing Cl substituents activate the benzyloxy group toward electrophilic substitution but may hinder transmetalation in cross-coupling. Computational modeling (DFT) predicts reduced electron density at the bromine site, necessitating Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄ or XPhos). Steric hindrance from the dichlorobenzyl group requires optimized ligand-to-metal ratios (e.g., 2:1 PPh₃:Pd) to prevent catalyst poisoning .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the ester group). To address this:

- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free benzoic acid derivatives) in plasma .

- Prodrug Design : Replace the ethyl ester with a more stable prodrug moiety (e.g., pivaloyloxymethyl) to enhance bioavailability .

- In Silico Modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor to guide structural modifications .

Q. How can regioselectivity challenges during halogenation or functionalization of the benzoate ring be mitigated?

- Methodological Answer : The electron-rich 4-((2,4-dichlorobenzyl)oxy) group directs electrophiles to the para position relative to the ethoxy group. For bromination:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.